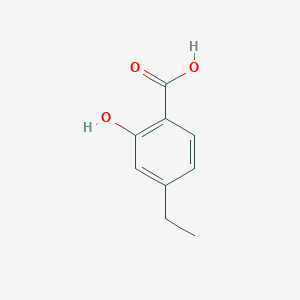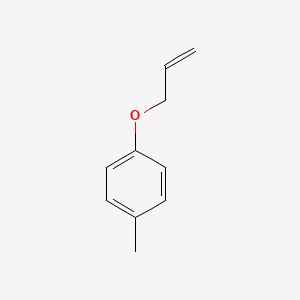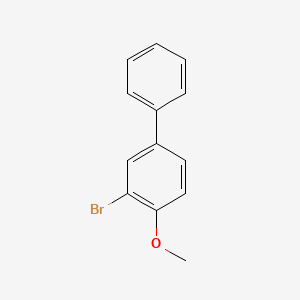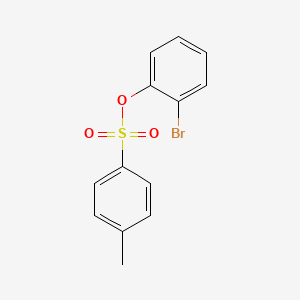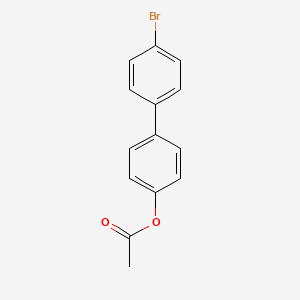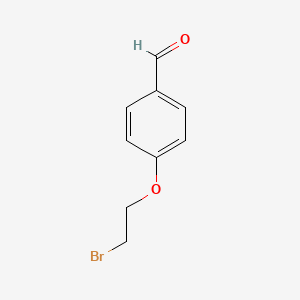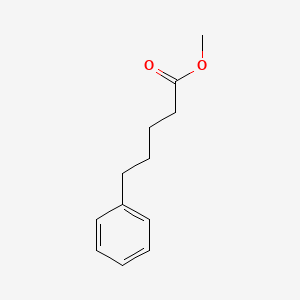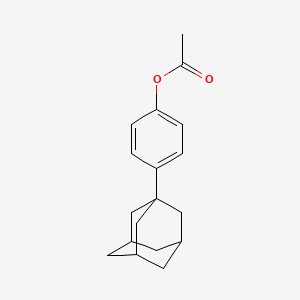
4-(1-Adamantyl)phenyl acetate
描述
Synthesis Analysis
The synthesis of derivatives related to 4-(1-Adamantyl)phenyl acetate involves innovative approaches, such as the transition metal ion catalyzed oxidation of 4-(1-adamantyl)toluene, leading to the efficient production of 4-(1-adamantyl)benzoic acid and its amino acid derivatives. These processes highlight the versatility and potential utility of adamantyl derivatives in creating novel compounds with enhanced pharmacokinetic and pharmacodynamic parameters (Krasnikov et al., 2004).
Molecular Structure Analysis
Adamantane derivatives exhibit fascinating molecular structures, with modifications such as fluorine substitution altering crystal packing and intermolecular interactions. A detailed structural analysis, including DFT, QTAIM, and X-ray diffraction studies, sheds light on the intricate molecular geometries and stability of these compounds. The introduction of fluorine, for instance, significantly reduces intermolecular H⋯H contacts, emphasizing the influence of substituents on the molecular architecture of adamantane derivatives (Al-Wahaibi et al., 2018).
Chemical Reactions and Properties
Adamantane derivatives undergo various chemical reactions, leading to a wide range of functionalized compounds. For example, the self-acylation of 1-adamantylacetic acid in trifluoroacetic anhydride medium offers a route to novel acetoacetic acid derivatives, showcasing the reactivity and potential for diverse chemical transformations of adamantane-based compounds (Kovalev et al., 2010).
Physical Properties Analysis
The adamantane core imparts unique physical properties to its derivatives, such as high thermal stability and distinctive crystalline structures. The study of these materials, especially those designed for advanced applications like AFM, reveals how the adamantane structure contributes to the robustness and utility of these compounds in various technological and scientific domains (Li et al., 2003).
Chemical Properties Analysis
The chemical properties of 4-(1-Adamantyl)phenyl acetate derivatives, such as reactivity towards different chemical agents and stability under various conditions, are crucial for their application in material science and pharmaceuticals. The synthesis and characterization of these compounds provide insights into their potential applications, driven by their unique chemical behaviors and interactions (Prachayasittikul et al., 1991).
科研应用
Cholinesterase Inhibitory Activities
Adamantyl-based compounds like 4-(1-Adamantyl)phenyl acetate are significant in clinical treatments for type 2 diabetes and possess antiviral abilities. They demonstrate inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), critical for Alzheimer's disease treatment. A particular study highlighted their AChE inhibition effectiveness, with compound variants showing strong inhibition effects, suggesting their potential in pharmaceutical applications targeting cholinesterase enzymes (Kwong et al., 2017).
Molecular Docking Studies
Molecular docking studies of adamantyl-based compounds reveal their binding tendencies with target proteins through hydrogen bonds and halogen interactions. This insight is significant for designing drugs that interact with proteins at specific sites (Kwong et al., 2017).
Synthesis and Bioactivity
Studies on adamantyl-based compounds like 4-(1-Adamantyl)phenyl acetate include the synthesis of amino acid derivatives and their potential as intermediates in developing therapeutically active peptidomimetics. These derivatives could help design drugs with improved pharmacokinetic and pharmacodynamic parameters (Krasnikov et al., 2004).
Antileishmanial Activity
Adamantyl-based phenyl sulfonyl acetamides have shown promising antileishmanial activity against Leishmania amazonensis, both in vitro and in vivo, suggesting their potential as antileishmanial agents (Santos et al., 2020).
Safety And Hazards
性质
IUPAC Name |
[4-(1-adamantyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-12(19)20-17-4-2-16(3-5-17)18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCROJYJJMBGNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296810 | |
| Record name | 4-(1-Adamantyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Adamantyl)phenyl acetate | |
CAS RN |
63013-56-9 | |
| Record name | Phenol, 4-tricyclo[3.3.1.13,7]dec-1-yl-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63013-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 111652 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063013569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC111652 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1-Adamantyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



![(8R,9S,13S,14S,17S)-3-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1266900.png)
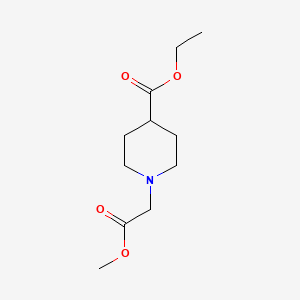
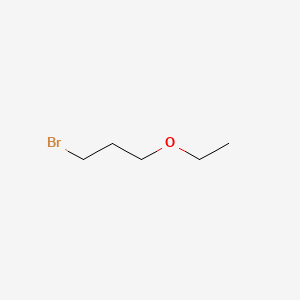
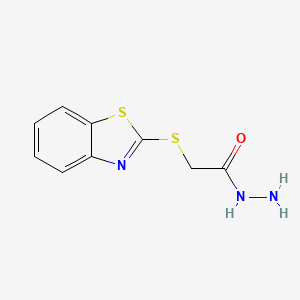
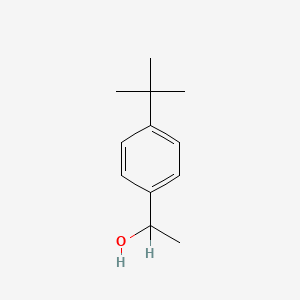
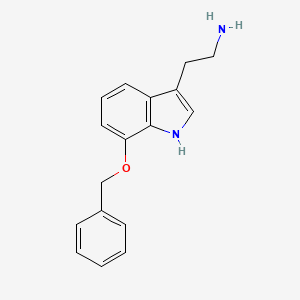
![Methyl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1266911.png)
